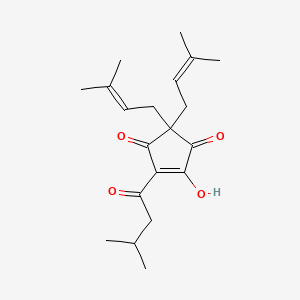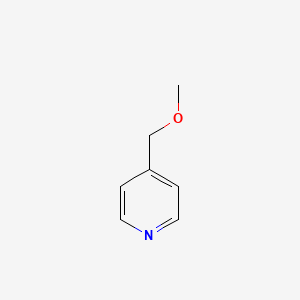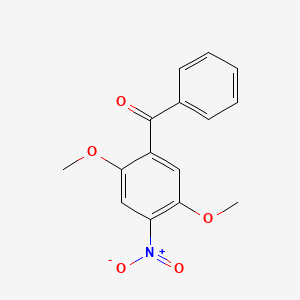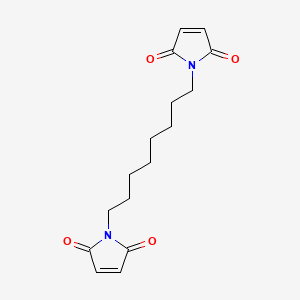
1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-
Overview
Description
1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- is a chemical compound known for its unique structure and properties. It belongs to the class of bismaleimides, which are characterized by the presence of two maleimide groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- typically involves the reaction of maleic anhydride with a diamine, followed by cyclization to form the maleimide groups. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the maleimide groups to succinimide groups.
Substitution: Nucleophilic substitution reactions can occur at the maleimide groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted maleimides and succinimides, which have applications in different fields.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is employed in the study of protein-protein interactions due to its ability to form stable covalent bonds with thiol groups in proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of high-performance materials such as adhesives, coatings, and composites.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- involves the formation of covalent bonds with nucleophilic groups in target molecules. The maleimide groups react with thiol or amine groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, including cross-linking and conjugation reactions.
Comparison with Similar Compounds
- 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-
- 1H-Pyrrole-2,5-dione, 1,1’-(1,3-phenylenebis(methylene))bis-
- 1H-Pyrrole-2,5-dione, 1,1’-(hexane-1,6-diyl)bis-
Comparison: 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- is unique due to its longer aliphatic chain, which imparts greater flexibility and lower rigidity compared to its aromatic counterparts. This flexibility makes it particularly useful in applications requiring materials with enhanced mechanical properties and elasticity.
Properties
IUPAC Name |
1-[8-(2,5-dioxopyrrol-1-yl)octyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-13-7-8-14(20)17(13)11-5-3-1-2-4-6-12-18-15(21)9-10-16(18)22/h7-10H,1-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPOITUJBTZGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341511 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28537-73-7 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
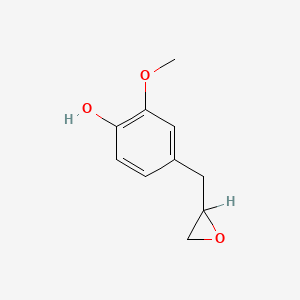
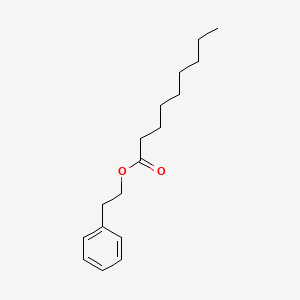
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)

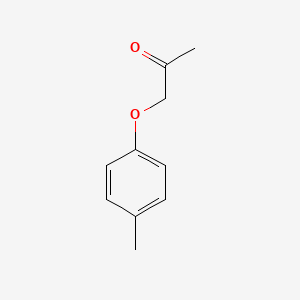
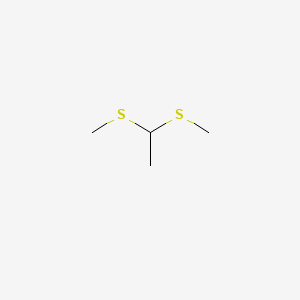
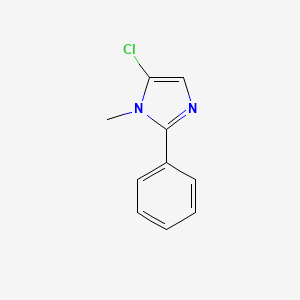
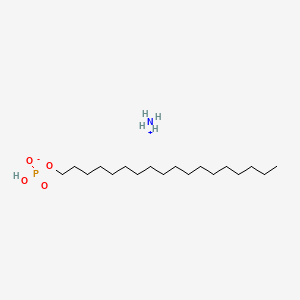
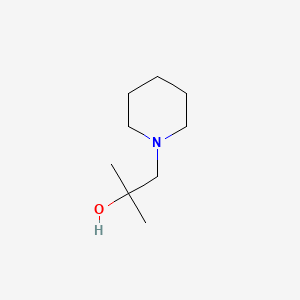
![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)

